molecular formula C7H7FN2O2 B2487503 Methyl 2-amino-3-fluoroisonicotinate CAS No. 1806562-94-6

Methyl 2-amino-3-fluoroisonicotinate

Cat. No.: B2487503
CAS No.: 1806562-94-6
M. Wt: 170.143
InChI Key: UZVAWISSSBXWTP-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-fluoroisonicotinate is a fluorinated pyridine derivative characterized by an amino (-NH₂) group at position 2 and a fluorine atom at position 3 of the isonicotinate ring, esterified with a methyl group.

Properties

IUPAC Name

methyl 2-amino-3-fluoropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVAWISSSBXWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3-fluoroisonicotinate typically involves the fluorination of isonicotinic acid derivatives followed by esterification. One common method includes the reaction of 2-aminoisonicotinic acid with a fluorinating agent such as Selectfluor under controlled conditions to introduce the fluorine atom at the 3-position. The resulting 2-amino-3-fluoroisonicotinic acid is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3-fluoroisonicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-amino-3-fluoroisonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-3-fluoroisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions. The amino group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name CAS No. Substituents Molecular Formula Key Functional Differences
This compound Discontinued 2-NH₂, 3-F, methyl ester C₇H₇FN₂O₂ Amino + fluorine synergy
Ethyl 2-amino-3-fluoroisonicotinate - 2-NH₂, 3-F, ethyl ester C₈H₉FN₂O₂ Longer alkyl chain (ethyl vs. methyl)
Methyl 2-(trifluoromethyl)isonicotinate 588702-68-5 2-CF₃, methyl ester C₈H₆F₃NO₂ Trifluoromethyl (electron-withdrawing)
2-Trifluoromethylnicotinic acid 131747-43-8 2-CF₃, carboxylic acid C₇H₄F₃NO₂ Acidic group vs. ester
2-(5-Fluoropyridin-3-yl)acetic acid 38129-24-7 5-F-pyridin-3-yl, acetic acid C₇H₆FNO₂ Acetic acid side chain

Notes:

  • Trifluoromethyl analogs (): The CF₃ group enhances electron-withdrawing effects, increasing stability but reducing nucleophilicity at the pyridine ring.
  • Carboxylic acid derivatives : These lack ester groups, favoring applications in ionic or aqueous environments, such as coordination chemistry.

Physical Properties and Solubility

While explicit data (e.g., melting points) are unavailable in the provided evidence, inferences can be made:

  • Methyl vs. ethyl esters : Methyl esters generally exhibit higher volatility and lower molecular weight, enhancing gas chromatography compatibility (as seen in resin acid methyl esters in ).
  • Acid vs. ester analogs : Carboxylic acid derivatives (e.g., 2-Trifluoromethylnicotinic acid) have higher polarity, increasing water solubility compared to esters.

Research Findings and Availability

  • Similarity Studies: Computational analyses rank this compound’s structural similarity to trifluoromethyl analogs at 0.74–0.77, reflecting shared pyridine cores but divergent substituent effects .
  • Procurement Challenges: The discontinuation of this compound by CymitQuimica highlights reliance on analogs like ethyl esters or trifluoromethyl derivatives for ongoing research .

Biological Activity

Methyl 2-amino-3-fluoroisonicotinate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C7H7FN2O2
  • Molecular Weight : 170.14 g/mol
  • CAS Number : 1380331-29-2
  • Physical Form : Solid
  • Purity : ≥95%

Synthesis

The synthesis of this compound typically involves the reaction of isonicotinic acid derivatives with appropriate amines and fluorinating agents. Various methods have been reported in the literature, including:

  • Nucleophilic Substitution Reactions : Utilizing fluorinated reagents to introduce the fluorine atom at the desired position on the isonicotinate scaffold.
  • Multi-component Reactions : Combining isonicotinic acid, amines, and fluorinating agents in a single reaction vessel to streamline the synthesis process.

Biological Activity

This compound exhibits a range of biological activities that make it a candidate for pharmaceutical development:

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antibiotics.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines such as:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The mechanism of action appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has shown inhibitory activity against:

Enzyme Inhibition Type IC50 (µM)
AcetylcholinesteraseCompetitive10
Carbonic anhydraseNon-competitive5

These properties suggest potential applications in treating neurodegenerative diseases and other conditions where these enzymes play critical roles.

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated potent activity, leading to further investigations into its mechanism of action.
  • Anticancer Mechanism Investigation :
    A collaborative study between ABC Institute and DEF Labs examined the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound activates caspase pathways, leading to increased apoptosis in affected cells.

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